![molecular formula C15H21N5O3S2 B2720852 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide CAS No. 1903880-46-5](/img/structure/B2720852.png)
4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide
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Description
4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C15H21N5O3S2 and its molecular weight is 383.49. The purity is usually 95%.
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Scientific Research Applications
1. Heterocyclic Synthesis
4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide is involved in the synthesis of various heterocyclic compounds. For instance, derivatives involving thiophene, a crucial component in this compound, have been used to synthesize pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines. These compounds have diverse applications, including pharmaceuticals and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
2. Diazo Compound Synthesis
Imidazole derivatives, a part of this chemical's structure, have been crucial in creating new diazotransfer reagents. These reagents have significantly impacted the synthesis of diazo compounds, which are valuable in various chemical synthesis processes (Goddard-Borger & Stick, 2007).
3. Antimicrobial Activity
Compounds structurally related to this compound have been explored for their potential antimicrobial activity. Studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).
4. Tuberculostatic Activity
Research has also been conducted on derivatives of imidazole, a core part of this compound, for their tuberculostatic activity. This research is crucial for developing new treatments against tuberculosis, although the specific derivatives displayed low activity (Bukowski, 1984).
5. Electrophysiological Activity
N-Substituted imidazolylbenzamides, closely related to the imidazole component of this compound, have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds have shown potential as class III agents, which are significant in treating arrhythmias (Morgan et al., 1990).
6. Synthesis of Novel Compounds
The structure of this compound is conducive to synthesizing various novel compounds. For example, the synthesis of dibenzo[d,f][1,3]diazepines via elemental sulfur-mediated cyclocondensation showcases the versatility and potential of such chemical structures (Tikhonova, Lyssenko, Zavarzin, & Volkova, 2019).
properties
IUPAC Name |
4-(1-methylimidazol-4-yl)sulfonyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S2/c1-18-11-14(17-12-18)25(22,23)20-6-3-5-19(7-8-20)15(21)16-10-13-4-2-9-24-13/h2,4,9,11-12H,3,5-8,10H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZNIHVNWLSMNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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